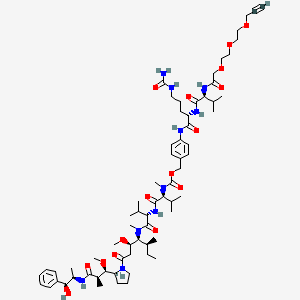

Acetylene-linker-Val-Cit-PABC-MMAE

描述

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJEHBZUVWTEJ-MKXMLHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H106N10O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and synthesis of Acetylene-linker-Val-Cit-PABC-MMAE.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of Acetylene-linker-Val-Cit-PABC-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Components

This compound is a complex molecule comprised of four key components, each with a specific function in the targeted delivery of a cytotoxic payload to cancer cells.[1] The modular architecture of this compound allows for a strategic approach to its synthesis.[1]

-

Acetylene (B1199291) Linker: This functional group serves as a chemical handle for conjugation.[1] Specifically, the alkyne group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This allows for the efficient and specific attachment of the drug-linker conjugate to a monoclonal antibody (mAb) that has been modified to contain an azide (B81097) group.[2]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence acts as a cleavable linker.[1] It is designed to be stable in the bloodstream but is susceptible to cleavage by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] This enzymatic cleavage is a critical step for the release of the cytotoxic payload within the target cell.[1]

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC group is a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction.[1] This cascade results in the release of the unmodified cytotoxic drug.[1]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][4] Due to its high toxicity, it is not used as a standalone drug but is instead delivered specifically to cancer cells as the payload of an ADC.[4]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆₇H₁₀₆N₁₀O₁₆ | [5] |

| Molecular Weight | 1307.62 g/mol | [5] |

| CAS Number | 1411977-95-1 | [5] |

| Purity | >95% | [2] |

| Appearance | Lyophilized powder | |

| Storage | 4°C, stored under nitrogen | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential assembly of its constituent parts. A general retrosynthetic analysis breaks the molecule down into four main building blocks: the acetylene-containing linker, the L-valine and L-citrulline amino acids, the PABC spacer, and the MMAE payload.[1] The key bond formations are amide bonds between the amino acids, a carbamate (B1207046) bond connecting the PABC spacer to MMAE, and the linkage of the acetylene module to the peptide segment.[1]

Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of a Val-Cit-PABC-MMAE core structure, which can be adapted for the inclusion of an acetylene linker. This protocol is based on methodologies reported for similar compounds.

Step 1: Synthesis of Fmoc-Val-Cit-PABC-MMAE

-

The synthesis begins with the coupling of the protected dipeptide, Fmoc-Val-Cit-PABC-OH, to MMAE.

-

Dissolve Fmoc-Val-Cit-PABC-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous dimethylformamide (DMF).[6]

-

Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 equivalent) and pyridine (B92270) to the solution.[6]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by high-performance liquid chromatography (HPLC).[7]

-

Upon completion, the crude product is purified by semi-preparative HPLC.[7]

-

The purified product, Fmoc-Val-Cit-PABC-MMAE, is then lyophilized to obtain a solid.[7]

Step 2: Fmoc Deprotection to Yield NH₂-Val-Cit-PABC-MMAE

-

Dissolve the Fmoc-Val-Cit-PABC-MMAE from the previous step in DMF.[7]

-

Add piperidine (B6355638) (20 equivalents) to the solution and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.[6][7]

-

The resulting product, NH₂-Val-Cit-PABC-MMAE, is purified by reverse-phase HPLC.[7]

Step 3: Coupling of the Acetylene Linker

-

The acetylene-containing linker, activated as an N-hydroxysuccinimide (NHS) ester, is then coupled to the free amine of NH₂-Val-Cit-PABC-MMAE.

-

Dissolve NH₂-Val-Cit-PABC-MMAE in a suitable solvent such as DMF.

-

Add the activated acetylene linker-NHS ester to the solution.

-

The reaction is stirred at room temperature and monitored by HPLC.

-

Once the reaction is complete, the final product, this compound, is purified by preparative HPLC.

Purification and Characterization

Purification of the final compound and intermediates is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The structural identity and purity of this compound are confirmed using a combination of analytical techniques.

| Technique | Purpose | Reference |

| LC-MS | To confirm the molecular weight of the final product and intermediates. | |

| ¹H and ¹³C NMR | To verify the chemical structure and identify specific proton and carbon signals corresponding to each component of the molecule. | |

| HPLC | To determine the purity of the synthesized compound. | [7] |

A representative ¹H NMR and high-resolution mass spectrometry (HRMS) data for a similar Val-Cit-PABC-MMAE derivative is presented in the supporting information of related studies.[7]

Mechanism of Action and Payload Release

The this compound, once conjugated to a monoclonal antibody, forms an ADC that targets specific antigens on the surface of cancer cells. The mechanism of action involves a series of steps leading to the intracellular release of the potent MMAE payload.

-

Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by cathepsin B.[1]

-

Self-Immolation: The cleavage of the linker triggers the spontaneous 1,6-elimination of the PABC spacer.[1]

-

Payload Release: This self-immolative cascade results in the release of free MMAE into the cytoplasm of the cancer cell.[1]

-

Cytotoxic Effect: The released MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[]

Visualization of Key Processes

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugate Payload Release

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of their cytotoxic payload at the tumor site. Central to this mechanism is the linker, a critical component that bridges the antibody to the potent drug. Among the most pivotal linker technologies is the para-aminobenzyl alcohol (PABC) self-immolative spacer. This guide provides a comprehensive technical overview of the PABC spacer's core function, mechanism of action, and the experimental methodologies used to validate its role in ADC payload release, offering a vital resource for professionals in the field of targeted cancer therapy.

The Fundamental Role of the PABC Spacer: Ensuring Conditional Payload Activation

The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between the antibody and the cytotoxic payload, rendering the drug inactive during systemic circulation[1]. Its ingenious design facilitates a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred[1]. This controlled release is paramount for:

-

Preventing Premature Drug Release: The PABC linker, in conjunction with its enzymatic trigger, is engineered for stability in the bloodstream (pH ~7.4), thereby minimizing off-target toxicity to healthy tissues[1].

-

Ensuring Efficient Payload Delivery: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form[1].

-

Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor while minimizing systemic exposure, the PABC spacer helps to widen the therapeutic window, allowing for higher, more effective doses with a more favorable safety profile[1].

Mechanism of Action: A Two-Step Release Cascade

The release of the payload from a PABC-containing linker is a sophisticated two-step process initiated by the cleavage of a specific enzymatic trigger, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).

Step 1: Enzymatic Cleavage: Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide linker (e.g., Val-Cit)[][3][4].

Step 2: Self-Immolation: This enzymatic cleavage unmasks the aniline (B41778) nitrogen of the PABC spacer. The newly exposed amino group initiates a spontaneous and rapid 1,6-elimination reaction. This electronic cascade leads to the fragmentation of the spacer, releasing the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide by-product[5][6][7]. The self-immolative nature of this step is crucial as it ensures the complete and traceless release of the payload in its active form[6][8].

Quantitative Data on PABC Linker Performance

The stability and cleavage kinetics of the PABC linker system are critical parameters that influence the overall efficacy and safety of an ADC. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro and In Vivo Stability of Val-Cit-PABC Containing ADCs

| Linker-Payload | Species | Matrix | Stability Metric | Value | Reference |

| mc-VC-PABC-Auristatin-0101 | Human | Plasma | % Intact ADC after 144h | Not directly stated, but payload release was quantifiable | |

| Val-Cit-PABC-MMAE | Human | Plasma | Half-life | ~230 days | [6][7] |

| Val-Cit-PABC-MMAE | Mouse | Plasma | Half-life | ~80 hours | [6][7] |

| Phe-Lys-PABC-MMAE | Human | Plasma | Half-life | ~30 days | [6][7] |

| Phe-Lys-PABC-MMAE | Mouse | Plasma | Half-life | ~12.5 hours | [6][7] |

| Val-Cit-PABC-MMAE | Rat | Plasma | % Released MMAE after 6 days | 2.5% | |

| Val-Cit-PABC-MMAE | Human & Cynomolgus Monkey | Plasma | % Released MMAE after 6 days | <1% | [9] |

| m-Amide-VC-PABC-Uncialamycin | Mouse | Serum | % Payload Release in 24h | 50% | [10] |

| Glu-m-Amide-VC-PABC-Uncialamycin | Mouse | Serum | % Payload Release in 24h | 7% | [10] |

Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |

| Val-Cit | Baseline | [6] |

| Val-Ala | ~Half the rate of Val-Cit | [6][7] |

| Phe-Lys | ~30-fold faster than Val-Cit | [11] |

Detailed Experimental Protocols

Robust and reproducible experimental protocols are essential for the characterization and validation of PABC-based linkers in ADC development.

In Vitro Enzymatic Cleavage Assay

This assay is designed to determine the susceptibility of the peptide linker to cleavage by a specific enzyme, such as Cathepsin B.

Materials:

-

Purified enzyme (e.g., human Cathepsin B)

-

ADC with PABC linker or a fluorogenic peptide substrate

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[11]

-

Quenching Solution (for HPLC analysis): e.g., 1% Trifluoroacetic Acid (TFA) in acetonitrile

-

96-well plate or microcentrifuge tubes

-

Incubator at 37°C

-

HPLC system or fluorometer

Procedure:

-

Enzyme Activation: If required, pre-incubate the enzyme (e.g., Cathepsin B) in the assay buffer containing an activating agent (e.g., DTT) for approximately 15 minutes at 37°C[11].

-

Reaction Initiation: In a 96-well plate or microcentrifuge tubes, add the assay buffer and the ADC or peptide substrate to the desired final concentration. Initiate the reaction by adding the activated enzyme[11].

-

Incubation: Incubate the reaction mixture at 37°C[11].

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture[11].

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of quenching solution to the aliquot[11].

-

Analysis:

-

HPLC: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact ADC/substrate and the increase in the peak area of the cleavage product over time[11].

-

Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence intensity over time using a fluorometer. The rate of cleavage is proportional to the rate of fluorescence increase[11].

-

-

Data Analysis: Plot the percentage of cleavage or product concentration against time. The initial rate of the reaction can be determined from the linear portion of the curve[11].

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo behavior.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human and/or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile)

Procedure:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C[9].

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours)[9].

-

Sample Preparation:

-

To measure free payload: Precipitate plasma proteins by adding a protein precipitation solution. Centrifuge to pellet the proteins and collect the supernatant containing the free payload[5].

-

To measure intact ADC: Use immunoaffinity capture (e.g., Protein A/G beads) to isolate the ADC from the plasma[12].

-

-

LC-MS/MS Analysis: Analyze the processed samples using LC-MS/MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the concentration of the released free payload over time[9][13].

-

Data Analysis: Plot the percentage of intact ADC remaining or the concentration of free payload over time to determine the plasma stability and half-life of the ADC[9].

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC)

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both target and non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[3].

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated control antibody. Treat the cells with the different concentrations for 72-96 hours[1][3].

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[1][3].

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals[1][3].

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[1].

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The p-aminobenzyl alcohol (PABC) self-immolative spacer is a cornerstone of modern ADC design, enabling the conditional and efficient release of cytotoxic payloads within target cancer cells. Its well-defined, two-step mechanism of enzymatic cleavage followed by rapid self-immolation provides a reliable and predictable means of payload activation. A thorough understanding of this mechanism, coupled with robust experimental validation of linker stability and cleavage kinetics, is paramount for the successful development of safe and effective antibody-drug conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Application of Machine Learning in ADC Drug Linker Design [synapse.patsnap.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

Cathepsin B cleavage mechanism of the Val-Cit dipeptide linker.

An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of the Val-Cit Dipeptide Linker

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) dipeptide linker, a critical mechanism in the design and function of modern antibody-drug conjugates (ADCs). We will explore the biochemical underpinnings of this process, present relevant quantitative data, detail key experimental protocols, and visualize the associated pathways and workflows.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a pivotal component determining the ADC's stability, specificity, and efficacy.[2] Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the systemic circulation but are efficiently hydrolyzed by enzymes like Cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[2][] This strategy ensures that the cytotoxic payload is released preferentially at the target site, enhancing the therapeutic window and minimizing off-target toxicity.[]

The Core Mechanism: Cathepsin B and the Val-Cit-PABC Linker

The targeted release of a drug from a Val-Cit-linked ADC is a multi-stage process that begins after the ADC is internalized by a cancer cell.

The Key Players:

-

Cathepsin B: A cysteine protease predominantly located in the lysosomes, cellular organelles responsible for degradation and recycling.[] Cathepsin B's enzymatic activity relies on a Cys-His catalytic dyad in its active site and is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[2] Its expression is often significantly elevated in various tumor types, making it an ideal target for ADC linker cleavage.[]

-

The Val-Cit-PABC Linker: This linker system is composed of three main parts:

-

Valine (Val): This amino acid residue is designated as P2 and is accommodated by the S2 subsite of Cathepsin B's active site.[2]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.[2] The Val-Cit dipeptide was identified as a highly efficient substrate for Cathepsin B, demonstrating superior stability in human plasma compared to other dipeptides.[]

-

p-Aminobenzyl Carbamate (PABC): A self-immolative spacer. This unit connects the dipeptide to the drug. Directly attaching the payload to the dipeptide can sterically hinder the enzyme's access; the PABC spacer resolves this issue and is crucial for the efficient, traceless release of the unmodified payload.[2][4]

-

The Cleavage and Release Cascade: The process begins with the ADC binding to a target antigen on the cancer cell surface, followed by internalization via receptor-mediated endocytosis. The ADC is then trafficked from an endosome to a lysosome.[1][5] Inside the lysosome, the high concentration and activity of Cathepsin B leads to the specific hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[2] This cleavage event triggers a rapid, spontaneous 1,6-elimination reaction within the PABC spacer. This "self-immolation" fragments the spacer, releasing the active, unmodified cytotoxic drug along with carbon dioxide and an aromatic remnant.[2]

Caption: ADC internalization, trafficking, and payload release pathway.

Caption: Mechanism of Val-Cit-PABC linker cleavage and self-immolation.

Quantitative Data and Specificity

The efficiency of the Val-Cit linker cleavage has been quantified using model substrates. While direct kinetic parameters for full ADCs are not always available, these studies offer valuable comparative insights.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers [6]

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Data derived from fluorogenic model substrates.

While the Val-Cit linker was designed for Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage.[4][7] This enzymatic redundancy can be beneficial, as it reduces the likelihood of tumor resistance developing from the loss of a single protease.[2] However, the Val-Cit linker is not completely specific to lysosomal proteases and has shown susceptibility to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluation in murine models and potentially contribute to off-target toxicity.[2][4]

Experimental Protocols

Several key assays are employed to characterize the cleavage, stability, and efficacy of Val-Cit linked ADCs.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method used to screen linker sequences and determine enzyme kinetics.

-

Principle: A model dipeptide linker (e.g., Val-Cit) is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched when part of the amide bond. Upon enzymatic cleavage, the liberated AMC becomes highly fluorescent. The rate of increase in fluorescence is directly proportional to the rate of cleavage.[2]

-

Brief Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer suitable for Cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing 5 mM DTT).[2][8]

-

Activate recombinant human Cathepsin B by pre-incubating it in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for 15 minutes at room temperature.[6][9]

-

Prepare a stock solution of the Val-Cit-AMC substrate in DMSO and dilute it to the desired final concentration (e.g., 10-50 µM) in the assay buffer.[6]

-

-

Reaction Setup:

-

In a 96-well microplate (preferably black for fluorescence assays), add the activated Cathepsin B solution (final concentration typically 10-50 nM).[6]

-

Initiate the reaction by adding the peptide-AMC substrate solution.

-

-

Measurement:

-

Data Analysis:

-

Caption: Experimental workflow for a fluorogenic Cathepsin B cleavage assay.

In Vitro ADC Cleavage Assay (HPLC-Based)

This protocol quantifies the release of the actual payload from the full ADC.

-

Objective: To measure the rate of drug release from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.[2]

-

Brief Protocol:

-

Reaction Setup:

-

Time Points and Quenching:

-

Sample Preparation:

-

Centrifuge the sample to pellet the precipitated ADC and enzyme.[2]

-

Collect the supernatant, which contains the released payload.

-

-

HPLC Analysis:

-

Quantification:

-

The amount of released drug is quantified by integrating the area of its corresponding peak and comparing it to a standard curve generated with the free drug.[2]

-

-

Plasma Stability Assay (LC-MS Based)

This assay is crucial for evaluating the linker's stability in circulation to predict potential premature drug release.

-

Objective: To assess the stability of the ADC linker in plasma.[8]

-

Brief Protocol:

-

Incubation:

-

Add the ADC to thawed human or mouse plasma (e.g., to a final concentration of 1 mg/mL).[8]

-

Incubate the mixture at 37°C.

-

-

Sampling:

-

Analysis:

-

Centrifuge to pellet proteins and collect the supernatant.

-

Analyze the supernatant by LC-MS to detect and quantify any prematurely released payload.[8]

-

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a robust and clinically validated strategy for achieving tumor-specific drug release from ADCs.[2] Its success relies on the differential expression and activity of Cathepsin B in tumor lysosomes versus the systemic circulation. A thorough understanding of the cleavage mechanism, kinetics, and specificity, supported by rigorous experimental evaluation using the protocols outlined in this guide, is essential for the design and development of next-generation ADCs with improved efficacy and safety profiles.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Harnessing the Power of Acetylene: A Technical Guide to Advanced Antibody-Drug Conjugate Synthesis

Introduction to Acetylene (B1199291) Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] An ADC's architecture comprises a monoclonal antibody (mAb) for precise targeting, a highly potent cytotoxic payload, and a chemical linker that connects the two.[][3] The linker is a critical component, profoundly influencing the ADC's stability, efficacy, pharmacokinetic profile, and overall therapeutic index.[][2][4] Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can lead to inconsistent performance and potential safety issues.[2]

To overcome these challenges, modern bioconjugation strategies have increasingly adopted "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] Central to this advancement is the use of acetylene (alkyne) linkers. These linkers serve as reactive handles for forging a stable connection between the antibody and the drug payload through highly reliable cycloaddition reactions.[7][8] This guide provides an in-depth exploration of the advantages, methodologies, and applications of acetylene linkers in the development of next-generation ADCs.

Core Technology: Acetylene-Azide "Click Chemistry"

The primary advantage of using an acetylene linker lies in its ability to participate in click chemistry reactions, most notably the azide-alkyne cycloaddition. This reaction forms a stable triazole ring, covalently linking the antibody and the payload.[] Two main variants of this reaction are predominantly used in ADC development: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][6]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide (B81097).[10] CuAAC is prized for its rapid kinetics and high yields, often completing within minutes under mild, aqueous conditions.[8][10] The resulting 1,4-disubstituted triazole linkage is exceptionally stable.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a metal-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[][] The driving force for the reaction is the release of ring strain.[] While the kinetics are generally slower than CuAAC, the absence of a potentially cytotoxic copper catalyst makes SPAAC exceptionally well-suited for bioconjugation in living systems and simplifies the purification process of the final ADC product.[][11]

Key Advantages of Acetylene Linker-Based Conjugation

The adoption of acetylene linkers and click chemistry provides a multitude of benefits over traditional conjugation methods, leading to the development of more robust and effective ADCs.

1. Unmatched Specificity and Bioorthogonality The alkyne and azide functional groups are virtually absent in native biological systems.[8] This bioorthogonality ensures that the conjugation reaction occurs exclusively between the designated components—the alkyne-modified linker and the azide-modified partner—without cross-reactivity with other biological molecules.[8] This high degree of selectivity minimizes the formation of undesirable side products, leading to a cleaner and more defined final ADC product.

2. Formation of a Highly Stable Triazole Linkage The triazole ring formed via azide-alkyne cycloaddition is chemically inert and highly stable under physiological conditions.[][12] This is a significant improvement over more traditional linkers, such as those based on maleimide (B117702) chemistry, which can be susceptible to reversal and premature drug release, leading to off-target toxicity.[12] The enhanced stability of the triazole linkage ensures that the cytotoxic payload remains attached to the antibody during circulation, only to be released upon internalization into the target tumor cell.[12][13]

3. Mild and Biocompatible Reaction Conditions Both CuAAC and SPAAC reactions proceed efficiently under mild conditions, including physiological pH (typically 4-11) and temperature, in aqueous buffer systems.[][8][10] These conditions are crucial for preserving the complex three-dimensional structure and biological function of the monoclonal antibody, which can be sensitive to harsh chemical treatments.

4. Enhanced Homogeneity and Precise DAR Control Acetylene linkers facilitate the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[2][14] By incorporating an alkyne or azide group at a specific, predetermined site on the antibody (often through genetic engineering), drug molecules can be attached with high precision. This site-specific conjugation ensures that each ADC molecule has the same number of payloads attached at the same location, leading to a uniform product with predictable pharmacokinetic and pharmacodynamic properties.[14]

5. Versatility and Modular "Plug-and-Play" Approach The click chemistry framework offers a modular approach to ADC development.[15] Researchers can easily screen various combinations of antibodies and payloads by simply equipping them with the corresponding alkyne or azide handles. This "plug-and-play" capability accelerates the discovery and optimization process, allowing for the rapid generation and evaluation of new ADC candidates.[12][15]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative parameters associated with acetylene linker-based conjugation methods compared to traditional approaches.

| Parameter | CuAAC (Acetylene Linker) | SPAAC (Acetylene Linker) | Traditional (e.g., Cysteine-Maleimide) |

| Reaction Time | Minutes to a few hours[8] | Several hours[] | Hours |

| Reaction Yield | High to quantitative[8] | High[5] | Variable, often lower |

| Catalyst Required | Yes (Copper I)[] | No (Metal-free)[][11] | No |

| Linkage Stability | Very High (Stable triazole)[12] | Very High (Stable triazole)[] | Moderate (Susceptible to reversal)[12] |

| Product Homogeneity | High (with site-specific modification) | High (with site-specific modification) | Low to Moderate (Heterogeneous DAR)[2] |

| Biocompatibility | Good, but requires removal of cytotoxic copper[11] | Excellent (Bioorthogonal)[][] | Moderate (Potential for off-target reactions) |

| pH Range | Wide (pH 4-12)[10] | Neutral (e.g., pH 7.4)[5] | Narrower, typically near neutral |

Experimental Protocols

Detailed methodologies for ADC synthesis using CuAAC and SPAAC are provided below.

Protocol 1: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified drug to an alkyne-labeled antibody.

Materials:

-

Alkyne-labeled monoclonal antibody in a suitable buffer (e.g., PBS).

-

Azide-modified cytotoxic drug, dissolved in DMSO.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).[7]

-

Ligand stock solution, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in water).[7]

-

Reducing agent stock solution, such as sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[7]

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Purification tools: Desalting column or size-exclusion chromatography (SEC).[5]

Methodology:

-

Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.

-

Catalyst Complex Formation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.[7]

-

Antibody-Drug Mixture: In a separate reaction tube, combine the alkyne-labeled antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1 to drive the reaction to completion.[7]

-

Initiation of Conjugation: Add the freshly prepared sodium ascorbate to the antibody-drug mixture to reduce Cu(II) to the active Cu(I) state. Immediately after, add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored using techniques like HIC-HPLC or mass spectrometry.

-

Purification: Upon completion, remove the excess drug and catalyst components by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[5]

-

Characterization: Concentrate the purified ADC using an ultracentrifugal filter (e.g., 50 kDa MWCO) and characterize the final product to determine DAR, purity, and aggregation levels.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized drug to an azide-conjugated antibody.

Materials:

-

Azide-conjugated monoclonal antibody.

-

DBCO (Dibenzocyclooctyne)-conjugated drug-linker, dissolved in DMSO to create a stock solution (e.g., 25-30 mM).[5]

-

Phosphate-buffered saline (PBS), pH 7.4.[5]

-

Purification tools: Desalting column, ultracentrifugal filter (50 kDa MWCO).[5]

Methodology:

-

Antibody Preparation: If necessary, perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column to remove any interfering substances.[5]

-

Reaction Setup: In a reaction tube, add the azide-conjugated antibody. Subsequently, add the DBCO-drug linker stock solution to the antibody solution. A typical final concentration might include 5% DMSO to ensure the solubility of the drug-linker.[5] A 5- to 10-fold molar excess of the DBCO-drug linker over the antibody is commonly used.

-

Incubation: Gently mix the solution and incubate at room temperature for 2-4 hours. For some systems, incubation can be extended overnight at 4°C.[5][11]

-

Purification of ADC: Remove the excess, unreacted DBCO-drug linker from the mixture using a desalting column equilibrated with PBS.[5]

-

Concentration and Analysis: Concentrate the purified ADC solution using a 50 kDa MWCO protein concentrator.[5] Analyze the final product for DAR, purity, and aggregation. If conjugation is incomplete, further purification using Hydrophobic Interaction Chromatography (HIC) may be necessary.[5]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for ADC synthesis via click chemistry.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

The integration of acetylene linkers into ADC design, facilitated by the principles of click chemistry, marks a significant leap forward in the field of targeted therapeutics. The primary advantages—including high specificity, the formation of exceptionally stable bonds, mild reaction conditions, and the ability to produce homogeneous conjugates—directly address the limitations of earlier ADC technologies.[][5][12] Both CuAAC and SPAAC offer powerful and versatile platforms for ADC synthesis, enabling the rapid development of safer and more effective cancer therapies.[6] As research continues, the continued refinement of these linker technologies will undoubtedly play a pivotal role in expanding the therapeutic window and clinical success of next-generation ADCs.[13]

References

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 6. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. bioclone.net [bioclone.net]

- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 11. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

Foundational Principles of Click Chemistry in Bioconjugation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

"Click chemistry" is a concept first introduced by K.B. Sharpless in 2001, describing a class of reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, are stereospecific, and are simple to perform in benign solvents, such as water.[1] The philosophy of click chemistry is to use reactions that are modular, efficient, and reliable for the rapid synthesis of new compounds.[1][2] In the context of bioconjugation, the most crucial feature of click chemistry is its bioorthogonality; the reactions proceed within living systems without interfering with native biochemical processes.[3][4][5] This allows for the precise chemical modification of biomolecules in their natural environment.[3][5]

The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[6] While the thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions of this reaction has revolutionized its application in biological systems. The two most prominent and widely utilized click reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions have become indispensable tools in drug discovery, proteomics, genomics, and materials science.[3][7]

Core Click Chemistry Reactions in Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8] This reaction is catalyzed by Cu(I) ions and offers a significant rate acceleration of up to 108 compared to the uncatalyzed reaction. The reaction is highly efficient, proceeds under mild, aqueous conditions, and tolerates a wide range of functional groups, making it exceptionally suitable for modifying complex biomolecules.[9]

The catalytic cycle, widely accepted to proceed through a dinuclear copper intermediate, involves the formation of a copper(I) acetylide, which then reacts with the azide.[8][10] A subsequent rearrangement and protonolysis yield the triazole product and regenerate the catalyst.[8] Due to the potential for copper-induced cytotoxicity, various ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and protect the biomolecules from oxidative damage.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[13] This reaction is a copper-free variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[14][15] This inherent strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[14]

SPAAC is highly bioorthogonal, as neither the strained alkyne nor the azide functional group is naturally present in biological systems, thus minimizing side reactions.[14][] The reaction kinetics are typically second-order and are influenced by the structure of the cyclooctyne.[14] While CuAAC yields a single regioisomer, SPAAC can produce a mixture of regioisomers.[3][17]

Quantitative Data on Click Chemistry Reactions

The selection of a click chemistry reaction for a specific bioconjugation application often depends on quantitative parameters such as reaction kinetics and yields. The following table summarizes key quantitative data for CuAAC and SPAAC.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) | [17] |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) | [17] |

| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times | [17] |

| Yields | Near-quantitative | Generally high, but can be lower than CuAAC | [17] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5) | [17] |

| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [17] |

Key Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol provides a general procedure for labeling a protein containing an azide or alkyne functionality with a corresponding click-functionalized molecule (e.g., a fluorescent probe).

Materials:

-

Azide or alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne or azide-functionalized probe (e.g., fluorescent dye, biotin) stock solution in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Reactant Preparation: In a microcentrifuge tube, dilute the azide or alkyne-functionalized protein to the desired final concentration (e.g., 10-50 µM) in an amine-free buffer.

-

Probe Addition: Add the alkyne or azide-functionalized probe from its stock solution to the protein solution. A 2- to 10-fold molar excess of the probe over the protein is a common starting point.[11]

-

Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[11] For instance, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[11] Allow this mixture to stand for 1-2 minutes.

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to the protein-probe mixture to a final concentration of 1-5 mM. Immediately after, add the catalyst premix to the reaction mixture. The final concentration of the catalyst is typically in the range of 50-200 µM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.

-

Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10-20 mM to chelate the copper.

-

Purification: Purify the conjugated protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Analysis: Analyze the final product by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified protein with a strained alkyne-functionalized molecule (e.g., a DBCO-fluorophore).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore) stock solution in DMSO

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[14]

-

Reactant Mixing: In a suitable reaction vessel, add the azide-modified protein solution.

-

Probe Addition: Add the strained alkyne-functionalized molecule from its DMSO stock solution. A 2- to 4-fold molar excess of the strained alkyne over the azide-modified protein is a good starting point.[15] The final concentration of DMSO in the reaction mixture should be kept low (ideally below 5% v/v) to minimize effects on protein stability.[15]

-

Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[15] Incubation times as short as 2 hours at room temperature have also been reported to be sufficient.[15]

-

Purification: Once the reaction is complete, purify the bioconjugate using an appropriate method like size-exclusion chromatography or dialysis to remove unreacted small molecules.[17]

-

Analysis: Characterize the purified conjugate using methods like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy to confirm successful conjugation and assess purity.

Visualizing Core Concepts and Workflows

To further elucidate the foundational principles of click chemistry in bioconjugation, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: A general experimental workflow for bioconjugation using click chemistry.

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, has become a powerful and versatile strategy in bioconjugation.[4] The high efficiency, selectivity, and bioorthogonality of these reactions have enabled a wide range of applications in drug development, diagnostics, and fundamental biological research.[3][18] The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, with CuAAC offering faster kinetics and absolute regioselectivity, while SPAAC provides the advantage of being copper-free and thus more suitable for applications in living systems.[17] As research continues to refine catalysts, ligands, and strained alkynes, the utility and scope of click chemistry in bioconjugation are expected to expand even further.

References

- 1. labinsights.nl [labinsights.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wmocollege.ac.in [wmocollege.ac.in]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its stability, solubility, and ability to interact with its biological target. This technical guide provides a comprehensive overview of the core physicochemical characteristics of MMAE, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of MMAE is fundamental for formulation development, analytical method development, and predicting its behavior in vivo. The key properties are summarized in the table below.

| Property | Value | Reference/Method |

| Molecular Formula | C₃₉H₆₇N₅O₇ | [1] |

| Molecular Weight | 717.98 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | >90°C (decomposition) | [2] |

| Solubility | ||

| In DMSO | ≥ 35.9 mg/mL | [2] |

| In Ethanol | 100 mg/mL | |

| In Water | Insoluble | |

| In PBS (pH 7.2) | ~0.5 mg/mL | |

| pKa (Predicted) | Strongest Acidic: 13.66 ± 0.20 Strongest Basic: 8.9 | [2] |

| logP (Predicted) | 4.13 | [3] |

| Stability | Stable for 4 weeks (long-term) and 4 hours (short-term) in solution; stable through 3 freeze/thaw cycles.[4] | LC-MS/MS |

Experimental Protocols

Accurate determination of the physicochemical properties of MMAE requires robust analytical methodologies. The following sections detail common experimental protocols.

Purity and Identity Confirmation by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of MMAE, while liquid chromatography-mass spectrometry (LC-MS/MS) is used for identity confirmation and quantification.

Caption: A typical workflow for the purity and identity analysis of MMAE.

Methodology:

-

Sample Preparation: Accurately weigh a sample of MMAE and dissolve it in a suitable diluent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection is often performed at a wavelength where MMAE has significant absorbance (e.g., 248 nm). For LC-MS/MS, a mass spectrometer is used to detect the parent ion and characteristic fragment ions of MMAE.

-

-

Data Analysis: The purity of MMAE is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram. The identity is confirmed by comparing the mass spectrum of the sample to a reference standard.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal stability of MMAE.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of MMAE (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Parameters:

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected melting or decomposition point (e.g., 25°C to 250°C).

-

Heating Rate: A controlled heating rate, such as 10°C/min, is applied.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Analysis: The heat flow into the sample is measured as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The peak maximum is generally reported as the melting point. For MMAE, an endothermic event followed by decomposition is expected.

Solubility Determination

The shake-flask method is a common technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Procedure: An excess amount of MMAE is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is then filtered to remove any undissolved solid. The concentration of MMAE in the filtrate is quantified using a suitable analytical method, such as HPLC.

Stability Studies

Forced degradation studies are performed to understand the degradation pathways of MMAE and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: MMAE is subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Exposure to elevated temperatures.

-

Photostability: Exposure to UV and visible light.

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the intact MMAE from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Mechanism of Action

MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics within a cell, leading to cell cycle arrest and apoptosis.

Caption: The mechanism of action of MMAE delivered via an antibody-drug conjugate.

As part of an ADC, MMAE is targeted to cancer cells expressing a specific surface antigen. Following binding, the ADC is internalized, and MMAE is released into the cytoplasm. Free MMAE then binds to tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

Conclusion

The physicochemical properties of Monomethyl Auristatin E are critical determinants of its performance as a cytotoxic payload in antibody-drug conjugates. A comprehensive understanding of these properties, coupled with robust analytical methodologies for their characterization, is essential for the successful development of safe and effective ADC therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with this potent molecule.

References

- 1. adcreview.com [adcreview.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

The Evolution of Cleavable Linkers in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these complex biotherapeutics is the linker, the chemical bridge connecting the monoclonal antibody (mAb) to the cytotoxic payload. Cleavable linkers, in particular, have undergone significant evolution, with sophisticated designs engineered to remain stable in systemic circulation and release the payload under specific physiological conditions within the tumor microenvironment or inside cancer cells. This technical guide provides an in-depth exploration of the core principles, mechanisms, and developmental trajectory of cleavable linkers in ADCs.

The Crucial Role of Linker Technology

The linker in an ADC is a critical determinant of its therapeutic index, influencing its stability, efficacy, and safety profile.[1][2] An ideal cleavable linker must strike a delicate balance: it needs to be sufficiently stable in the bloodstream to prevent premature payload release, which could lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic drug at the tumor site.[1][3] The evolution of linker technology has been driven by the need to optimize this balance, leading to the development of several distinct classes of cleavable linkers, each with unique mechanisms of action.

Major Classes of Cleavable Linkers and Their Mechanisms

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or intracellular compartments of cancer cells.[1]

pH-Sensitive Linkers: Exploiting the Acidic Milieu

One of the earliest strategies in cleavable linker design involved leveraging the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).[3][][5]

-

Hydrazone Linkers: These were among the first pH-sensitive linkers to be clinically evaluated.[2] The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, releasing the payload.[][6] However, early generation hydrazone linkers exhibited some instability in plasma, leading to premature drug release and potential off-target toxicity.[2][]

Protease-Sensitive Linkers: Unlocking Payloads with Tumor-Associated Enzymes

This class of linkers incorporates peptide sequences that are specifically recognized and cleaved by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[]

-

Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide linker is one of the most successful and widely used protease-sensitive linkers.[] It is designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[] This linker demonstrates excellent stability in human plasma.[2] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[9]

Glutathione-Sensitive Linkers: Leveraging the Reducing Intracellular Environment

The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[5][10] Disulfide linkers are designed to exploit this differential.

-

Disulfide Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream.[5] Upon internalization into the cell, the high intracellular concentration of glutathione reduces the disulfide bond, leading to the cleavage of the linker and release of the payload.[9][11] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[12]

β-Glucuronide Linkers: A Newer Generation of Enzyme-Cleavable Linkers

More recent developments have focused on utilizing other lysosomal enzymes for more specific payload release.

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and also found in the tumor microenvironment.[13] ADCs with β-glucuronide linkers have shown high plasma stability and potent antitumor activity.[13] The hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues sometimes seen with hydrophobic drug-linker complexes.[13]

Quantitative Comparison of Cleavable Linkers

The choice of linker significantly impacts the pharmacokinetic profile and overall performance of an ADC. The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Example | Plasma Half-life (t½) | Species | Reference(s) |

| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | 183 hours (at pH 7.4) | In vitro | [] |

| Phenylketone-derived hydrazone | - | ~2 days | Human and Mouse | [2] | |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Brentuximab vedotin | ~230 days (human plasma) | Human | [2] |

| Phenylalanine-Lysine (Phe-Lys) | - | ~30 days (human plasma) | Human | [2] | |

| Valine-Citrulline (Val-Cit) | - | 80 hours (mouse plasma) | Mouse | [2] | |

| Phenylalanine-Lysine (Phe-Lys) | - | 12.5 hours (mouse plasma) | Mouse | [2] | |

| Glutathione-Sensitive | SPP | - | - | - | [14] |

| β-Glucuronide | Glucuronide-MMAF | cAC10-MMAF | 81 days (extrapolated) | Rat | [15] |

Note: Direct comparison of half-life data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers

| ADC | Target | Linker Type | Xenograft Model | Efficacy Outcome | Reference(s) |

| cAC10-9a | CD30 | β-Glucuronide | Karpas 299 lymphoma | Cures in all animals at ≥0.5 mg/kg | [15] |

| c1F6-9b | CD70 | β-Glucuronide | Renal cell carcinoma | Efficacious at 0.75 mg/kg | [15] |

| 1-CD79b | CD79b | Tandem-cleavage (Glucuronide-Val-Cit) | Granta 519 | Complete responses in 6/6 mice | [16] |

| 5-CD79b | CD79b | Monocleavage (Val-Cit) | Granta 519 | Complete responses in 3/6 mice | [16] |

| APL-1081-based ADC | HER2 | Exo-linker (EVC) | NCI-N87 | Outperformed Mc-VC-PAB-MMAE-based ADC | [17] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: ADC internalization and payload release pathway.

Figure 2: Linker cleavage mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutathione disulfide - Wikipedia [en.wikipedia.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Characterization of Acetylene-linker-Val-Cit-PABC-MMAE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of an antibody-drug conjugate (ADC) payload system composed of an Acetylene-linker, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The acetylene (B1199291) functional group serves as a versatile handle for modern bioconjugation techniques, such as copper-free click chemistry, enabling precise attachment to a monoclonal antibody (mAb).

The Val-Cit-PABC-MMAE system is a clinically validated and widely utilized platform in ADC development.[][2][][] Its efficacy hinges on the stable linkage of the highly potent MMAE payload to the mAb in systemic circulation, followed by efficient, targeted release within cancer cells.[5][6] This guide details the fundamental mechanism of action and outlines the critical in vitro assays required to determine the potency, specificity, stability, and bystander effect of an ADC employing this linker-payload combination.

Mechanism of Action

The therapeutic strategy of a Val-Cit-PABC-MMAE ADC is a multi-step process designed to selectively deliver the cytotoxic payload to antigen-expressing tumor cells.[][7][8]

-

Binding and Internalization : The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.[][8] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[8][9]

-

Lysosomal Trafficking : The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and rich protease content of the lysosome are crucial for payload release.

-

Enzymatic Cleavage : Within the lysosome, proteases such as cathepsin B, which are often upregulated in tumor cells, recognize and cleave the Val-Cit dipeptide linker.[9][][11]

-

Self-Immolation and Payload Release : Cleavage of the Val-Cit moiety initiates a spontaneous 1,6-elimination reaction in the PABC spacer.[2][8] This self-immolative cascade results in the release of the unmodified, fully active MMAE payload into the cytoplasm.[11]

-

Induction of Apoptosis : Free MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[][7][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[13]

References

- 2. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. techbullion.com [techbullion.com]

- 7. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]

- 8. A General ADC Linker - vcMMAE [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Acetylene-linker-Val-Cit-PABC-MMAE in the Development of HER2-Positive Cancer ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of oncology therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted delivery system aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[2] Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated target for ADCs, as it is overexpressed in a significant percentage of breast, gastric, and other solid tumors.[1]

The Acetylene-linker-Val-Cit-PABC-MMAE is a sophisticated drug-linker system designed for the development of potent and stable ADCs.[3] This system comprises several key components:

-

Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

-

Val-Cit-PABC Linker: A protease-cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme that is upregulated in the lysosomal compartment of tumor cells.[2][5] This is connected to a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, which ensures the efficient release of the unmodified active MMAE payload.[2][5]

-

Acetylene (B1199291) Linker: This functional group serves as a chemical handle for conjugation to the antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[3][6] This method allows for a highly specific and stable triazole linkage, offering precise control over the drug-to-antibody ratio (DAR).[4][6]

These application notes provide a comprehensive overview, including detailed protocols and expected data, for the application of this compound in the preclinical development of ADCs targeting HER2-positive cancers.

Mechanism of Action

The therapeutic action of a HER2-targeted ADC utilizing the this compound system is a multi-step process designed for tumor-specific payload delivery.

-

Circulation and Targeting: The ADC circulates systemically, with the Val-Cit linker providing high plasma stability to prevent premature drug release.[7][8] The anti-HER2 mAb component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[1]

-

Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the tumor cell via receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[2][9]

-

Payload Release: Cleavage of the Val-Cit moiety triggers the spontaneous 1,6-elimination of the PABC spacer, which rapidly releases the potent cytotoxic drug, MMAE, in its active form.[2][5]

-

Induction of Apoptosis: The released MMAE disrupts the intracellular microtubule network, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis in the cancer cell.[5][10]

-

Bystander Effect: Due to its membrane permeability, the released MMAE can diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those that may not express HER2.[11][12] This "bystander effect" is crucial for treating heterogeneous tumors.[13][14]

Visualization of Pathways and Workflows

Signaling and Processing Pathways

Caption: Mechanism of action of a HER2-targeted ADC with a cleavable Val-Cit-PABC-MMAE linker.

Experimental Workflows

Caption: General experimental workflow for the development and evaluation of a HER2-targeted ADC.

Data Presentation